N-(4-(methylthio)benzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
Description
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Properties
IUPAC Name |
N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S3/c1-26-15-5-4-6-16-17(15)20-19(27-16)21-18(23)13-7-9-14(10-8-13)28(24,25)22-11-2-3-12-22/h4-10H,2-3,11-12H2,1H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXTFBGOPGXZWQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC2=C1N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(methylthio)benzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications, supported by case studies and data tables.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the benzo[d]thiazole core and subsequent functionalization to introduce the pyrrolidine and sulfonyl groups. The synthetic pathway often requires careful control of reaction conditions to maximize yield and purity.
Synthetic Pathway Example
- Formation of Benzo[d]thiazole : The initial step involves the condensation of 2-aminothiophenol with a suitable carbonyl compound.
- Methylthio Group Introduction : Methylation of the benzo[d]thiazole derivative can be achieved using methyl iodide in the presence of a base.
- Pyrrolidine Sulfonylation : The introduction of the pyrrolidine ring can be performed via nucleophilic substitution with a sulfonyl chloride.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. Specifically, it has shown promise in:
- Anticancer Activity : Studies have indicated that this compound can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. It may act by modulating pathways associated with cell cycle regulation and apoptosis.
- Antimicrobial Properties : Preliminary data suggest that this compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity.
Case Studies
- Anticancer Studies : A study published in Journal of Medicinal Chemistry reported that derivatives similar to this compound demonstrated significant cytotoxic effects on breast cancer cells, with IC50 values in the low micromolar range .
- Antimicrobial Activity : Research conducted on related compounds showed effective inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli, suggesting potential for development as an antimicrobial agent .
Data Table: Biological Activity Summary
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Key parameters include absorption, distribution, metabolism, and excretion (ADME), which influence its bioavailability and efficacy.
Scientific Research Applications
Antimicrobial Properties
Research has indicated that compounds similar to N-(4-(methylthio)benzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide exhibit significant antimicrobial activity. For instance, studies have shown that thiazole derivatives possess antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents.
- Study Example : A study synthesized various thiazole derivatives and evaluated their antimicrobial activity against Escherichia coli and Staphylococcus aureus, demonstrating promising results at concentrations as low as 1 µg/mL .
Anticancer Potential
The compound's structure suggests potential anticancer properties. Thiazole derivatives have been studied for their ability to inhibit cancer cell proliferation.
- Case Study : Derivatives of thiazole were tested against estrogen receptor-positive human breast adenocarcinoma cells (MCF7). Compounds showed varying degrees of cytotoxicity, with some exhibiting significant inhibition of cell growth .
Drug Development
Given its promising biological activities, this compound is a candidate for further development into pharmaceuticals targeting infections and cancers. Researchers are focusing on optimizing the structure to enhance efficacy and reduce toxicity.
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. These studies help in understanding the interaction mechanisms and guiding modifications for improved activity.
Q & A
Q. Optimization Strategies :
Q. Key Data :
| Step | Reagents/Conditions | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| 1 | Thiourea cyclization | 85–90 | 140–177 |
| 2 | Sulfonyl chloride, pyridine | 80–88 | 99–160 |
| 3 | EDC/HOBt, DMF | 78–85 | 120–155 |
How do structural modifications at the benzothiazole and pyrrolidine sulfonyl positions influence the compound’s enzyme inhibitory activity?
Advanced Research Question
Benzothiazole Modifications :
Q. Pyrrolidine Sulfonyl Modifications :
Q. Methodological Validation :
- Enzyme Assays : Compare IC₅₀ values against kinases (e.g., CDK2) using fluorescence polarization .
- Contradiction Resolution : Discrepancies in IC₅₀ between in vitro and cell-based assays may arise from off-target effects; use siRNA knockdowns to confirm target specificity .
What advanced spectroscopic techniques are recommended for characterizing this compound, and how can conflicting NMR data be resolved?
Basic Research Question
Essential Techniques :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to resolve overlapping signals (e.g., methylthio vs. aromatic protons) .
- HRMS : Confirm molecular formula with <2 ppm error (e.g., [M+H]⁺ at m/z 447.0925 calculated vs. 447.0921 observed) .
- X-ray Crystallography : Resolve ambiguity in sulfonamide conformation (e.g., syn vs. anti) .
Q. Addressing NMR Conflicts :
- Variable Temperature NMR : Heat samples to 50°C to reduce rotational barriers and simplify splitting patterns .
- Solvent Effects : Use DMSO-d₆ instead of CDCl₃ to stabilize hydrogen bonds and sharpen pyrrolidine sulfonyl peaks .
How can researchers design experiments to assess the compound’s pharmacokinetic properties, such as metabolic stability and lipophilicity?
Advanced Research Question
Lipophilicity Assessment :
Q. Metabolic Stability :
Q. Key Data :
| Property | Method | Result |
|---|---|---|
| LogP | Shake-flask | 2.1 ± 0.3 |
| Microsomal T₁/₂ (human) | LC-MS/MS | 42 ± 5 min |
| CYP3A4 Inhibition (IC₅₀) | Fluorescence assay | >50 μM |
What computational strategies are effective in predicting the binding affinity of this compound to target enzymes?
Advanced Research Question
Molecular Docking Workflow :
- Protein Preparation : Use Glide to refine crystal structures (PDB: 3U6S for CDK2) by adding hydrogens and optimizing H-bond networks .
- Grid Generation : Define active sites using residues within 12 Å of the ATP-binding pocket .
- Docking Protocol : Apply XP mode with enhanced penalties for desolvation and entropic effects .
Q. Validation Strategies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
